

1-(4-Aminoindolin-1-yl)ethanone chemical properties

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Compound of Interest

Compound Name: 1-(4-Aminoindolin-1-yl)ethanone

Cat. No.: B174400

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Technical Guide: 1-(4-Aminoindolin-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known chemical properties of **1-(4-Aminoindolin-1-yl)ethanone**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of in-depth experimental data in publicly accessible literature, this document primarily collates information from chemical supplier databases and computational predictions. This guide is intended to serve as a foundational resource for researchers, highlighting the current knowledge gaps and potential areas for future investigation.

Chemical Properties

1-(4-Aminoindolin-1-yl)ethanone is an indoline derivative characterized by an amino group at the 4-position of the indoline ring and an acetyl group attached to the nitrogen atom of the pyrrole ring. Its chemical structure and basic properties are summarized below.

General Information

Property	Value	Source
IUPAC Name	1-(4-amino-2,3-dihydro-1H-indol-1-yl)ethanone	N/A
CAS Number	17274-64-5	[1]
Molecular Formula	C ₁₀ H ₁₂ N ₂ O	[1]
Molecular Weight	176.22 g/mol	[1]
Physical Description	White to grey solid	N/A
Storage Conditions	Keep in a dark place, under an inert atmosphere, at room temperature.	[1]

Physicochemical Properties

Quantitative experimental data for the physicochemical properties of **1-(4-Aminoindolin-1-yl)ethanone** are not readily available in the scientific literature. The values presented in the following table are predominantly predicted values obtained from chemical database entries.

Property	Value	Notes
Melting Point	Data not available	N/A
Boiling Point	446.0 ± 45.0 °C	Predicted
Density	1.231 ± 0.06 g/cm ³	Predicted
Solubility	Data not available	N/A
pKa	Data not available	N/A
logP	Data not available	N/A

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **1-(4-Aminoindolin-1-yl)ethanone** are not available in the public domain. Researchers are

encouraged to perform these analyses upon synthesis or acquisition of the compound to confirm its identity and purity.

Experimental Protocols

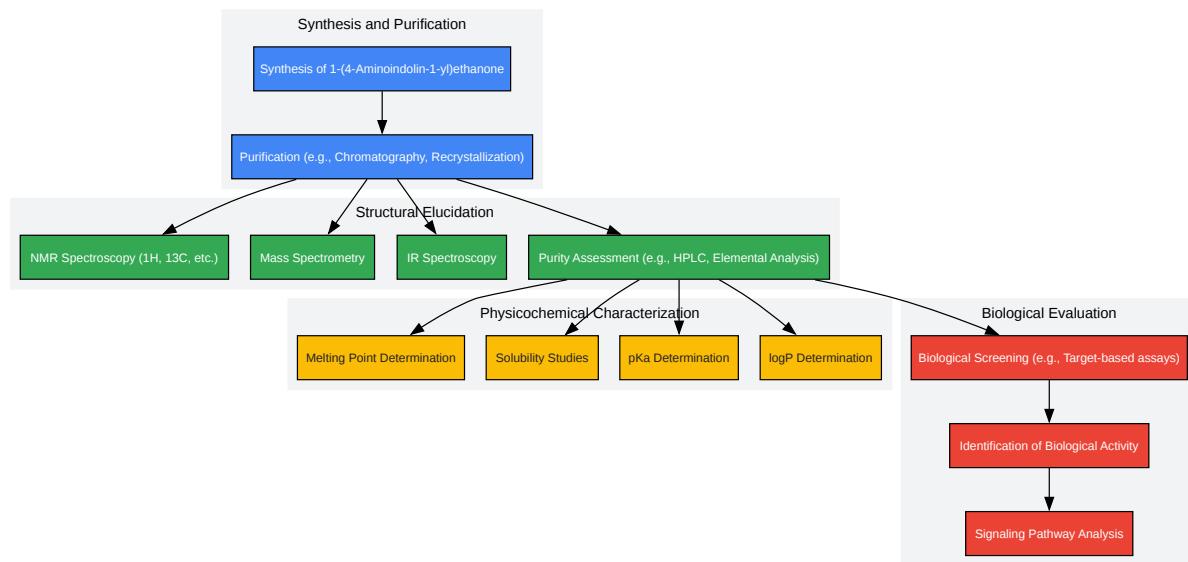
Detailed, peer-reviewed experimental protocols for the synthesis of **1-(4-Aminoindolin-1-yl)ethanone** are not currently available in the scientific literature. General synthetic routes for N-acylation of substituted indolines may be applicable, but would require specific adaptation and optimization.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of **1-(4-Aminoindolin-1-yl)ethanone**. The indoline scaffold is a common motif in many biologically active compounds, suggesting that this molecule could be a valuable starting point for medicinal chemistry programs.

Logical Workflow for Characterization

Given the absence of comprehensive data, a logical workflow for the full characterization of **1-(4-Aminoindolin-1-yl)ethanone** would involve the following steps.

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Caption: Logical workflow for the synthesis and characterization of **1-(4-Aminoindolin-1-yl)ethanone**.

Conclusion

1-(4-Aminoindolin-1-yl)ethanone represents a chemical entity with potential for further scientific exploration, particularly in the field of drug discovery. This guide highlights the significant lack of publicly available experimental data for this compound. The scientific

community is encouraged to investigate and publish on the synthesis, characterization, and biological evaluation of this molecule to expand the collective knowledge and unlock its potential applications.

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References

- 1. 17274-64-5|1-(4-Aminoindolin-1-yl)ethanone|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [1-(4-Aminoindolin-1-yl)ethanone chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b174400#1-4-aminoindolin-1-yl-ethanone-chemical-properties>

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